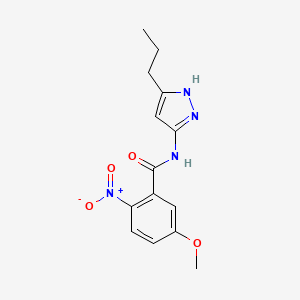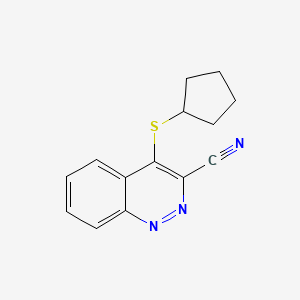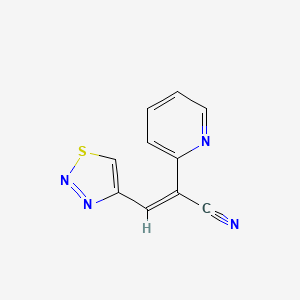![molecular formula C20H25FN2O4 B7553392 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid, also known as FCPC, is a chemical compound with potential applications in scientific research. FCPC is a derivative of piperidine and cyclohexane, and it has been synthesized using various methods. In
Mecanismo De Acción
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid acts as a non-competitive antagonist of NMDA receptors, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have both beneficial and detrimental effects depending on the context. In stroke and traumatic brain injury, for example, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's neuroprotective effects are thought to be due to its ability to reduce excitotoxicity and inflammation in the brain. In drug addiction, depression, and anxiety, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors may be related to its ability to modulate reward pathways and regulate mood.
Biochemical and Physiological Effects:
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of aging and Alzheimer's disease. However, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can also have negative effects, such as impairing learning and memory in some contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is highly selective for NMDA receptors, meaning that it does not interact with other neurotransmitter receptors. It is also stable and soluble in water, making it easy to administer to animals or cells. However, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
Direcciones Futuras
There are several future directions for research on 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid. One area of interest is in developing derivatives of 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid that have improved selectivity or potency for NMDA receptors. Another area of interest is in exploring the role of 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid in regulating other neurotransmitter systems, such as dopamine or serotonin. Additionally, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's neuroprotective effects make it a promising candidate for further study in the context of neurodegenerative diseases such as Parkinson's or Huntington's disease. Overall, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has potential for a variety of scientific research applications, and further study is needed to fully understand its effects and mechanisms of action.
Métodos De Síntesis
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid can be synthesized using several methods, including the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with cyclohexylamine. Another method involves the reaction of 4-fluorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. Both methods yield 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for learning, memory, and synaptic plasticity. 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has been used to study the role of NMDA receptors in drug addiction, depression, and anxiety.
Propiedades
IUPAC Name |
1-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4/c21-16-8-6-14(7-9-16)18(25)23-12-4-5-15(13-23)17(24)22-20(19(26)27)10-2-1-3-11-20/h6-9,15H,1-5,10-13H2,(H,22,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGXQTLYACGMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)


![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
